molecular formula C19H21FN2O3S B4121856 N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide

Cat. No.: B4121856
M. Wt: 376.4 g/mol
InChI Key: XTGSLAXDGXXHHF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a methylphenylsulfonyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methylphenylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the piperidine ring can modulate its pharmacokinetic properties. The sulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide
  • N-(3-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide
  • N-(3-fluorophenyl)-1-[(4-ethylphenyl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

Compared to similar compounds, N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide stands out due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methylphenylsulfonyl group also imparts unique steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-7-9-18(10-8-14)26(24,25)22-11-3-4-15(13-22)19(23)21-17-6-2-5-16(20)12-17/h2,5-10,12,15H,3-4,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGSLAXDGXXHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
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N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
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N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide

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